N-(3-bromophenyl)-3-phenylbutanamide -

N-(3-bromophenyl)-3-phenylbutanamide

Catalog Number: EVT-4114608
CAS Number:
Molecular Formula: C16H16BrNO
Molecular Weight: 318.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides

Compound Description: N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides were condensed with substituted aromatic aldehydes to produce a series of pyridine derivatives. These derivatives were studied for their antibacterial and antifungal properties. []

Relevance: This class of compounds shares the 3-bromophenyl group with N-(3-bromophenyl)-3-phenylbutanamide. Furthermore, both compounds feature an amide linkage, although the specific substituents and overall structures differ. []

5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][1,3]dioxol-5-yl)-1H-pyrazole ([18F]Anle138b)

Compound Description: [18F]Anle138b is a radiotracer designed to target α-synuclein aggregates, potentially aiding in the early diagnosis of Parkinson's disease. []

Relevance: Both [18F]Anle138b and N-(3-bromophenyl)-3-phenylbutanamide possess a 3-bromophenyl moiety. This structural similarity might contribute to shared physicochemical properties, although their biological activities differ significantly. []

2-(3-Bromophenyl)imidazo[2,1-b]oxazole

Compound Description: This compound was synthesized via a microwave-assisted reaction involving 2-nitroimidazole and 3-bromophenacyl bromide. The reaction mechanism involves N-alkylation followed by cyclization with the loss of a nitro group. []

N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide

Compound Description: This compound's crystal structure reveals a dihedral angle between the aromatic rings and a tilted amide group. The crystal packing is stabilized by N—H⋯O hydrogen bonds forming chains. []

Relevance: This compound is a benzamide derivative with a 3-bromophenyl substituent on the nitrogen atom, making it structurally analogous to N-(3-bromophenyl)-3-phenylbutanamide. []

2-(3-Bromophenyl)-2H-1,2,3-triazole

Compound Description: This compound serves as a low molecular-weight building block. Synthesizing it in pure form proved challenging due to the competing formation of its regioisomer. A successful synthesis was developed involving the cyclization of an activated dihydrazone. []

Relevance: Similar to N-(3-bromophenyl)-3-phenylbutanamide, this building block contains the 3-bromophenyl moiety. []

N-(3-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy) benzylamine (BDM)

Compound Description: BDM's concentration during hydrolysis was analyzed using HPLC. Results indicated rapid BDM reaction in acidic environments at high temperatures, achieving complete hydrolysis at pH 1.3 and 50°C after 24 hours. []

Relevance: BDM features a 3-bromophenyl group linked to a nitrogen atom, mirroring the core structure of N-(3-bromophenyl)-3-phenylbutanamide. Despite this similarity, their remaining structures and functionalities differ significantly. []

N‐(3‐Bromo­phenyl)­phthal­imide

Compound Description: This compound's crystal structure reveals a twisted arrangement between the benzene and phthalimido sections. Two molecules are connected by Br⋯O interactions. []

Relevance: Both N‐(3‐Bromo­phenyl)­phthal­imide and N-(3-bromophenyl)-3-phenylbutanamide are N-substituted 3-bromophenyl derivatives, highlighting their shared structural motif. []

N-(3-Bromophenyl)acetamide

Compound Description: The crystal structure of this compound shows the N—H bond in an anti conformation to the C=O bond and the meta-bromo substituent. Intermolecular N—H⋯O hydrogen bonds create supramolecular chains. []

Relevance: Both N-(3-Bromophenyl)acetamide and N-(3-bromophenyl)-3-phenylbutanamide are simple secondary amides containing a 3-bromophenyl group. []

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs

Compound Description: These analogs were synthesized and evaluated for their anticancer activity. Some compounds showed significant activity against certain cancer cell lines, particularly compound 4i. Molecular docking studies indicated efficient binding affinities to the tubulin–combretastatin A-4 binding site. []

Relevance: These analogs share the 3-bromophenyl substituent with N-(3-bromophenyl)-3-phenylbutanamide, though their overall structures and biological activities differ due to the triazole ring and aryl variations. []

1-(4-Amino­phen­yl)-3-(3-bromo­phen­yl)prop-2-en-1-one

Compound Description: This compound's crystal structure reveals a nearly planar conformation. The crystal packing exhibits chains linked by intermolecular hydrogen bonds and sheet-like structures formed via N—H⋯N hydrogen bonds between adjacent chains. []

Relevance: Both compounds feature the 3-bromophenyl moiety. Notably, this compound incorporates an α,β-unsaturated ketone system conjugated to both aromatic rings, distinguishing it from N-(3-bromophenyl)-3-phenylbutanamide. []

Methyl 4′-(3-bromophenyl)-3′-(2,5-dimethylbenzyl)-1′-methyl-2-oxospiro[indoline-3,2′-pyrrolidine]-3′-carboxylate

Compound Description: The crystal structure of this complex spiro compound reveals specific conformations for the indole and pyrrolidine rings. It's stabilized by an intramolecular C—H⋯O hydrogen bond and intermolecular hydrogen bonding patterns. []

2,4-Bis(3-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one

Compound Description: The title compound exhibits a twin-chair conformation with equatorial 3-bromophenyl groups. Crystal packing analysis shows stabilization through weak N—H⋯O and C—H⋯O interactions. []

Relevance: This compound incorporates two 3-bromophenyl substituents, distinguishing it from N-(3-bromophenyl)-3-phenylbutanamide, which has only one. Both compounds share a structural resemblance due to the presence of the 3-bromophenyl group, although their core structures are different. []

(E)-3-Arylideneindolin-2-ones

Compound Description: (E)-3-Arylideneindolin-2-ones are synthesized via a copper-catalyzed intramolecular C-N coupling reaction starting with (E)-2-(2-bromophenyl)-3-arylacrylamides. This reaction offers an alternative to traditional methods for synthesizing these biologically important molecules. []

Relevance: While this class of compounds doesn't directly contain the 3-bromophenyl substituent, its precursor, (E)-2-(2-bromophenyl)-3-arylacrylamides, shares this structural feature with N-(3-bromophenyl)-3-phenylbutanamide. This suggests potential synthetic pathways linking these compounds. []

6′-(3-Bromo­phen­yl)-7′-nitro-1′,6′,7′,7a'-tetra­hydro-3′H-spiro­[indeno­[1,2-b]quinoxaline-11,5′-pyrrolo[1,2-c]thia­zole]

Compound Description: This complex spiro compound's crystal structure shows specific conformations for the thiazole and pyrrolidine rings. The bromo­phenyl and indeno­quinoxaline planes are oriented at a specific dihedral angle. Intra- and intermolecular interactions contribute to its structural stability. []

Bis[(2-(3-bromophenyl)-5-methyl-1,3-dioxane-5-carboxylato-κ-O)-(5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane-κ4N,N′,N′′,N′′′)]nickel(II)

Compound Description: This complex nickel(II) complex's crystal structure was determined using X-ray diffraction, revealing specific bond lengths and angles. []

Diaquabis(2-(3-bromophenyl)-5-carboxy-1H-imidazol-4-carboxylato-κ2O,N) cobalt(II) trihydrate

Compound Description: The crystal structure of this cobalt(II) complex, characterized by X-ray diffraction, shows the coordination environment around the cobalt(II) ion. []

(E)-N-(2-(benzylamino)-2-oxo-1-(4-oxo-4H-chromen-3-yl)ethyl)-N-(4-bromophenyl)-3-chloroacrylamide hydrate

Compound Description: This compound's crystal structure was determined using X-ray diffraction and revealed its specific bond lengths, angles, and intermolecular interactions. []

Relevance: Unlike N-(3-bromophenyl)-3-phenylbutanamide, which has a 3-bromophenyl substituent, this compound features a 4-bromophenyl group. Despite this positional difference, both compounds share a structural similarity with a bromophenyl substituent attached to a nitrogen atom. []

2-Amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Compound Description: This compound was synthesized with a high yield through a one-pot multicomponent reaction using urea as a catalyst. Its crystal structure is stabilized by intermolecular hydrogen bonding interactions. []

(Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide

Compound Description: This compound, characterized by X-ray crystallography, is centrosymmetric and exhibits C—H...O, C—H...Br hydrogen bonds, and offset π–π interactions. []

Relevance: This compound features two 3-bromophenyl groups linked by a diazene N=N double bond, differentiating it from N-(3-bromophenyl)-3-phenylbutanamide, which has only one such group. []

(2E)-2-[1-(4-bromophenyl)-3-(1H-imidazol-1-yl) propylidene]-N-(2,4-dichlorophenyl)hydrazinecarboxamide

Compound Description: X-ray diffraction was used to determine the crystal structure of this compound, providing insights into its molecular geometry. []

Relevance: This compound possesses a 4-bromophenyl group, whereas N-(3-bromophenyl)-3-phenylbutanamide has a 3-bromophenyl group. Despite the different substitution patterns, both compounds share a structural resemblance due to the bromophenyl substituent. []

[(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl) acetamide

Compound Description: This radiotracer, [(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl) acetamide, displays high affinity for both sigma(1) and sigma(2) receptors. Biodistribution studies in mice revealed that selectively targeting sigma(2) receptors led to an improved tumor:background ratio, suggesting its potential as a tumor imaging agent. []

Relevance: This radiotracer is structurally analogous to N-(3-bromophenyl)-3-phenylbutanamide, sharing the 3-bromophenyl acetamide core structure. The key difference lies in the additional 4-fluorobenzyl substituent on the nitrogen atom in the radiotracer. []

1-(3-Bromophenyl)thiourea

Compound Description: This thiourea derivative's crystal structure showcases a nearly planar thiourea moiety with a specific dihedral angle relative to the benzene ring. Its crystal packing involves N—H⋯S and N—H⋯N hydrogen bonds. []

(±)-trans-5-Benzoyl-4-(3-bromophenyl)-2-(1H-indol-3-yl)-4,5-dihydrofuran-3-carbonitrile

Compound Description: This compound's structure is characterized by a twisted envelope conformation of the furan ring and is stabilized by an intramolecular C—H⋯O interaction. The crystal packing involves N—H⋯O, C—H⋯Br interactions, and weak C—H⋯π bonding. []

1,3-Bis(3′-bromophenyl)-5-(4′-chlorophenyl)benzene

Compound Description: This compound was synthesized through a multi-step process involving bromination, self-condensation, and a final condensation reaction with 4-chloroacetophenone. []

Relevance: This compound features two 3-bromophenyl groups, while N-(3-bromophenyl)-3-phenylbutanamide has one. This difference, alongside the central benzene ring and the additional 4-chlorophenyl substituent, indicates distinct chemical properties. []

2-[(3-Bromophenyl)iminomethyl]phenol

Compound Description: This compound was prepared through the reaction of 3-bromoaniline and 2-hydroxybenzaldehyde. An intramolecular O—H⋯N hydrogen bond stabilizes its molecular structure. []

N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine

Compound Description: This Schiff base was synthesized by reacting 2-(piperidin-1-yl)ethanamine with 3-bromobenzaldehyde. Various spectroscopic techniques, including EI-MS, TG/DTG, UV-visible, FT-IR, 1H, and 13C-NMR, were employed for its characterization. []

7-Amino-1-(3-bromophenyl)-3-cyanopyrazolo[4,3-d]pyrimidine

Compound Description: This compound's crystal structure reveals a dihedral angle between the bromophenyl ring and the pyrazolopyrimidine skeleton. The crystal packing analysis shows stabilization through various intermolecular interactions, including hydrogen bonding. []

3-(3-Bromophenyl)-N-phenyloxirane-2-carboxamide

Compound Description: The crystal structure of this compound reveals two independent molecules in its asymmetric unit, each exhibiting a cis configuration between the benzene rings and the epoxy ring. Intermolecular hydrogen bonds contribute to the crystal packing. []

Relevance: Both this oxirane derivative and N-(3-bromophenyl)-3-phenylbutanamide share the 3-bromophenyl group. The presence of the oxirane ring and the carboxamide group in this compound suggests different reactivity profiles compared to the target compound. []

4-Bromobenzoic acid–6-(4-bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole (1/1)

Compound Description: This co-crystal, characterized by X-ray crystallography, exhibits a nearly planar triazolothiadiazole system. Its crystal structure highlights O—H⋯N and C—H⋯O hydrogen bonds, π–π stacking interactions, and S⋯N contacts. []

Relevance: This co-crystal features a 4-bromophenyl group attached to a triazolothiadiazole system, while N-(3-bromophenyl)-3-phenylbutanamide has a 3-bromophenyl group. This difference, alongside the presence of the carboxylic acid component and the heterocyclic system, suggests distinct chemical behavior. []

6-(4-Bromophenyl)-3-methyl-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This compound's crystal structure reveals a planar 1,2,4-triazole ring and a twist-boat conformation of the thiadiazine ring. C—H⋯N interactions contribute to its crystal packing. []

Relevance: Similar to entry 29, this compound possesses a 4-bromophenyl group, unlike N-(3-bromophenyl)-3-phenylbutanamide, which has a 3-bromophenyl group. The presence of the triazolothiadiazine ring system further distinguishes it from the target compound. []

Ethyl 2-formamido-2-(4-iodobenzyl)-3-(4-iodophenyl)propionate and ethyl 2-(3-bromobenzyl)-3-(3-bromophenyl)-2-formamidopropionate

Compound Description: These two α-aminoisobutyric acid derivatives have halogen substituents in different positions and are stabilized by various intermolecular interactions. []

Relevance: While the first compound features iodine substituents, the second, ethyl 2-(3-bromobenzyl)-3-(3-bromophenyl)-2-formamidopropionate, contains two 3-bromophenyl groups, one on a benzyl group and the other directly attached to the main chain, similar to N-(3-bromophenyl)-3-phenylbutanamide. The presence of the formamido and ester groups further distinguishes its structure and reactivity from the target compound. []

(1E)-1-(3-Bromophenyl)ethanone 2,4-dinitrophenylhydrazone

Compound Description: This compound's crystal structure, with two molecules in the asymmetric unit, reveals the spatial arrangement of the 3-bromophenyl and 2,4-dinitrophenyl groups linked by a hydrazone unit. Weak intermolecular interactions contribute to the crystal packing. []

2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine

Compound Description: This compound's crystal structure highlights a nearly planar quinazoline unit. The crystal packing reveals inversion dimers formed through N—H⋯N hydrogen bonds and π–π interactions between adjacent dimers. []

Relevance: This compound possesses a 4-bromophenyl substituent, contrasting with the 3-bromophenyl group in N-(3-bromophenyl)-3-phenylbutanamide. The presence of the quinazoline and imidazole rings further distinguishes its structure and properties from the target compound. []

4-(4-Bromophenyl)-3-methyl-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]thieno[2,3-e]pyridine 5,5-dioxide

Compound Description: This compound's crystal structure shows specific ring conformations and spatial arrangements of the substituents. Intramolecular C—H⋯N hydrogen bonding and intermolecular C—H⋯O hydrogen bonding and C—H⋯π interactions stabilize the structure. []

Relevance: This compound features a 4-bromophenyl group attached to a complex heterocyclic system, while N-(3-bromophenyl)-3-phenylbutanamide has a 3-bromophenyl group. This difference, combined with the presence of the fused pyrazolo, thieno, and pyridine rings, distinguishes its chemical behavior. []

2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide

Compound Description: The crystal structure of this acetamide derivative shows a specific dihedral angle between the benzene rings. The crystal packing is characterized by intermolecular hydrogen bonding interactions involving N—H⋯O, C—H⋯O, C—H⋯Cl, and C—H⋯F. []

Relevance: This compound features a 4-bromophenyl group, contrasting with the 3-bromophenyl group in N-(3-bromophenyl)-3-phenylbutanamide. The presence of the chloro and fluoro substituents on the other benzene ring further distinguishes its electronic properties. []

4-(9-Anthryl)-1-(3-bromophenyl)spiro[azetidine-3,9′-xanthen]-2-one

Compound Description: This spiro compound's crystal structure shows a nearly planar β-lactam unit and specific dihedral angles between different ring systems. The molecular conformation is stabilized by weak intramolecular hydrogen bonds, and the crystal structure features C—H⋯π interactions. []

2,4-Bis(4-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one

Compound Description: The crystal structure of this compound showcases a chair–chair conformation of the azabicycle with equatorial 4-bromophenyl groups. A notable feature is the short Br⋯Br contact, and the structure is stabilized by N—H⋯O hydrogen bonds and C—H⋯O interactions. []

Relevance: Unlike N-(3-bromophenyl)-3-phenylbutanamide, which has a 3-bromophenyl substituent, this compound contains two 4-bromophenyl groups. Despite the difference in the bromine atom's position, both compounds share a structural similarity due to the presence of the bromophenyl substituent. []

4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide Derivatives

Compound Description: These derivatives were synthesized through a Mannich reaction and evaluated for their antidiabetic potential. Several compounds showed inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, with some also exhibiting moderate peroxisome proliferator-activated receptor response element (PPRE) activation. []

Relevance: These derivatives, similar to N-(3-bromophenyl)-3-phenylbutanamide, contain a 4-bromophenyl group, although their overall structures and biological activities differ. The presence of the sulfonamide moiety, the isoxazole ring, and the various aryl substituents contributes to their distinct profiles. []

2-(4-Bromophenyl)-3-phenylbenzo[f]quinoline

Compound Description: This compound was synthesized using a condensation reaction between an N-aryl­idenenaphthalen-2-amine and phenyl­acetaldehyde. Its molecular structure shows specific dihedral angles between the benzoquinoline system and the phenyl and bromo­phenyl rings. []

Relevance: This compound features a 4-bromophenyl group attached to a benzo[f]quinoline system, contrasting with the 3-bromophenyl group in N-(3-bromophenyl)-3-phenylbutanamide. This structural variation, along with the fused ring system and the additional phenyl substituent, indicates different chemical properties and reactivity. []

(E)-N-(2-Bromophenyl)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxamide

Compound Description: The crystal structure of this compound shows a specific dihedral angle between the benzene and cyclopropane rings. Notably, intermolecular hydrogen bonds, N—H...O...H—C, link the amide and methine H atoms to the amide O atom of neighboring molecules, forming chains. []

Relevance: Unlike N-(3-bromophenyl)-3-phenylbutanamide, which has a 3-bromophenyl substituent, this compound contains a 2-bromophenyl group. Moreover, the presence of the cyclopropane ring, the trifluoropropenyl group, and the carboxamide moiety further distinguishes its structure and reactivity from the target compound. []

(Z)-Ethyl 2-[2-(3-bromophenyl)hydrazono]-4-chloro-3-oxabutanoate

Compound Description: This compound exists in a keto–hydrazo tautomeric form, stabilized by intramolecular hydrogen bonding. The crystal structure reveals a trans configuration between the aromatic ring and the aliphatic chain about the N—N bond, and intermolecular C—H⋯O hydrogen bonds influence the packing. []

2,4-Bis(2-bromophenyl)-3-azabicyclo[3.3.1]nonan-9-one

Compound Description: The crystal structure analysis of this compound shows a twin-chair conformation of the fused rings with equatorial substituents. The ortho-bromo substituents on the benzene rings point toward the carbonyl group. []

Relevance: This compound incorporates two 2-bromophenyl substituents, distinguishing it from N-(3-bromophenyl)-3-phenylbutanamide, which has a 3-bromophenyl group. Both compounds share a structural similarity due to the presence of the bromophenyl group, although their core structures differ. []

1-(3-Bromo­phen­yl)-3-[3-(4-isobutyl­phen­yl)propano­yl]thio­urea

Compound Description: This thiourea derivative's crystal structure highlights a significant dihedral angle between the two aromatic rings. Intermolecular N—H⋯S hydrogen bonds contribute to the formation of dimers within the crystal lattice. []

4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione

Compound Description: This compound's crystal structure reveals two intramolecular C—H⋯O hydrogen bonds. The pyrrolidine ring adopts a twisted conformation, while the indane systems exhibit shallow envelope conformations. The crystal packing involves C—H⋯O, C—H⋯N, and C—H⋯π interactions. []

5-(4-Bromophenyl)-3-iodo-2-(4-methylphenyl)furan

Compound Description: This compound was synthesized via an electrophilic cyclization using N-iodosuccinimide, highlighting the versatility of this reagent in forming heterocycles. []

Relevance: This compound features a 4-bromophenyl group, while N-(3-bromophenyl)-3-phenylbutanamide has a 3-bromophenyl group. This difference in the bromine atom's position, along with the presence of the furan ring and the iodine substituent, distinguishes its electronic properties and potential applications. []

4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazine-3,5-dione

Compound Description: This compound was synthesized through a thermal reaction involving the generation of a reactive acyl(imidoyl)ketene intermediate. []

Relevance: This compound features a 4-bromophenyl group attached to a dihydropyrimidino benzoxazine system, while N-(3-bromophenyl)-3-phenylbutanamide has a 3-bromophenyl group. The presence of the fused ring system, the benzoyl substituent, and the methoxyphenyl group further differentiates its structure and properties from N-(3-bromophenyl)-3-phenylbutanamide. []

N 4-(3-Bromophenyl)quinazoline-4,6-diamine

Compound Description: This quinazoline derivative's crystal structure reveals nearly coplanar fused rings. Its crystal packing is characterized by π–π stacking interactions and weak hydrogen bonding interactions. []

(E)-1-[(3-Bromophenyl)iminomethyl]naphthalen-2-ol

Compound Description: This compound exists in an enol–imine tautomeric form, stabilized by an intramolecular O—H⋯N hydrogen bond. The molecular structure reveals a specific dihedral angle between the benzene ring and the naphthalene system. []

5‐(4‐Bromo­phenyl)‐3‐phenyl‐1‐(3‐phenyl­propyl)‐1H‐pyrazole

Compound Description: The crystal structure of this compound reveals the absence of C—H⋯N hydrogen bonds and aromatic π–π stacking interactions. Instead, molecules are linked into chains via a single C—H⋯π(arene) hydrogen bond. []

Relevance: This pyrazole derivative contains a 4-bromophenyl group, contrasting with the 3-bromophenyl group in N-(3-bromophenyl)-3-phenylbutanamide. Furthermore, the presence of the pyrazole ring and the two additional phenyl substituents, one of which is part of a propyl chain, significantly differentiates its structure and properties. []

Properties

Product Name

N-(3-bromophenyl)-3-phenylbutanamide

IUPAC Name

N-(3-bromophenyl)-3-phenylbutanamide

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

InChI

InChI=1S/C16H16BrNO/c1-12(13-6-3-2-4-7-13)10-16(19)18-15-9-5-8-14(17)11-15/h2-9,11-12H,10H2,1H3,(H,18,19)

InChI Key

FPFSNAXKRVMDCC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=CC(=CC=C1)Br)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.